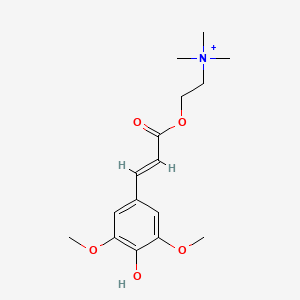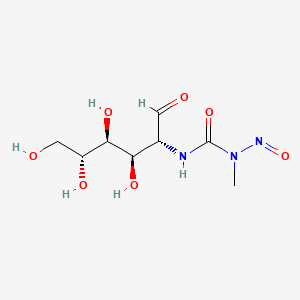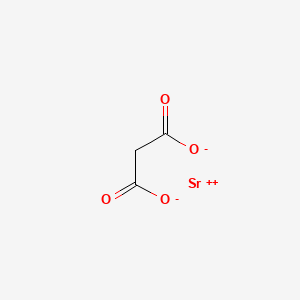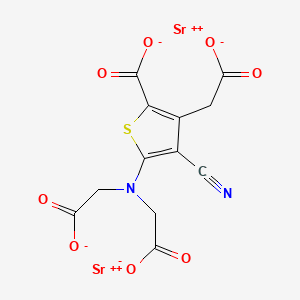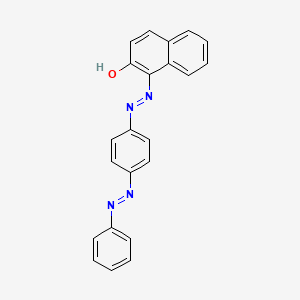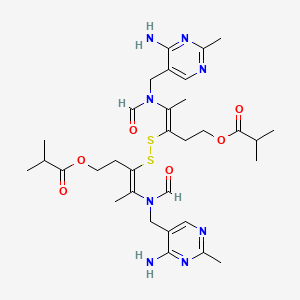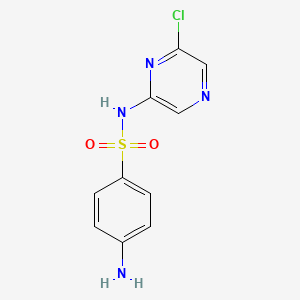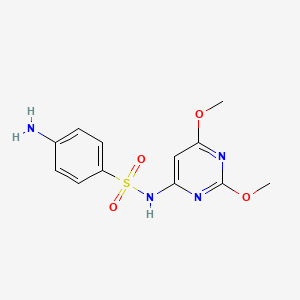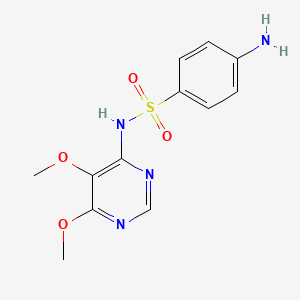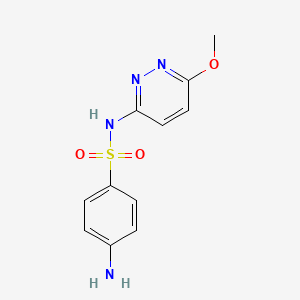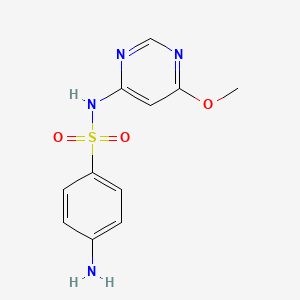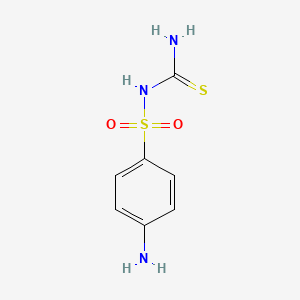![molecular formula C17H16ClNO4S B1681844 1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- CAS No. 114149-60-9](/img/structure/B1681844.png)
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a sulfonamide group attached to a chlorophenyl ring, which is further connected to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Ring: The chlorophenyl ring is attached through a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks the electrophilic carbon of the chlorophenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the indene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.
Sulfonylureas: A class of compounds with a sulfonamide group, used as antidiabetic agents.
Chlorophenyl derivatives: Compounds with a chlorophenyl ring, used in various pharmaceutical applications.
Uniqueness
1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114149-60-9 |
|---|---|
Fórmula molecular |
C17H16ClNO4S |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
2-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]acetic acid |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-3-5-16(6-4-14)24(22,23)19-15-9-12-2-1-11(8-17(20)21)7-13(12)10-15/h1-7,15,19H,8-10H2,(H,20,21) |
Clave InChI |
HOLKFWCVMQYHCW-UHFFFAOYSA-N |
SMILES |
C1C(CC2=C1C=CC(=C2)CC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(CC2=C1C=CC(=C2)CC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SX-AB 1316 SE; SX-AB1316 SE; SX-AB-1316 SE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


